molecular formula C18H24N4O6 B14210639 N-Acetyl-L-phenylalanylglycylglycyl-L-alanine CAS No. 827611-74-5

N-Acetyl-L-phenylalanylglycylglycyl-L-alanine

Cat. No.: B14210639
CAS No.: 827611-74-5
M. Wt: 392.4 g/mol
InChI Key: DUZUUIUBPGJPOU-FZMZJTMJSA-N
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Description

N-Acetyl-L-phenylalanylglycylglycyl-L-alanine is a synthetic peptide composed of four amino acids: N-acetyl-L-phenylalanine, glycine, glycine, and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for the addition of the second glycine and N-acetyl-L-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenyl ring of N-acetyl-L-phenylalanine.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or enzymatic digestion.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as carbodiimides and succinimides are used for introducing new functional groups.

Major Products Formed

    Hydrolysis: Produces individual amino acids or smaller peptide fragments.

    Oxidation: Results in oxidized derivatives of the peptide.

    Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

N-Acetyl-L-phenylalanylglycylglycyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanylglycylglycyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler analog with similar structural features.

    N-Acetyl-L-alanine: Another acetylated amino acid with different properties.

    N-Acetylglycine: A related compound with a single glycine residue.

Uniqueness

N-Acetyl-L-phenylalanylglycylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in various environments, making it valuable for diverse applications.

Properties

CAS No.

827611-74-5

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C18H24N4O6/c1-11(18(27)28)21-16(25)10-19-15(24)9-20-17(26)14(22-12(2)23)8-13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)(H,27,28)/t11-,14-/m0/s1

InChI Key

DUZUUIUBPGJPOU-FZMZJTMJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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